Home > Products > Screening Compounds P53284 > 3-(4-ethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
3-(4-ethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one - 380427-11-2

3-(4-ethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Catalog Number: EVT-2970748
CAS Number: 380427-11-2
Molecular Formula: C16H14N2OS
Molecular Weight: 282.36
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Derivatives

  • Compound Description: This broad category encompasses a series of quinazoline derivatives featuring an aryl group at the 3-position and a thioxo group at the 2-position of the quinazolinone core. [] These compounds were investigated for their in vitro xanthine oxidase (XO) inhibitory activity, a crucial target for treating hyperuricemia and associated disorders like gout. []

1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

  • Compound Description: This compound is a specific example of a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivative where the aryl substituent at the 3-position is a 3-fluorophenyl group. [, ] This compound's crystal structure was determined, providing insights into its molecular geometry and potential interactions. [, ]

3-(4-Methoxyphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

  • Compound Description: This compound is another derivative of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one, featuring a 4-methoxyphenyl group at the 3-position. [] Similar to the previous example, its crystal structure was also elucidated. []

6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Q1C)

  • Compound Description: This compound belongs to the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one class and features a 6-chloro and a 3-phenethyl substituent. [] It was investigated as a potential corrosion inhibitor for mild steel in sulfuric acid media. []

3-{4-[5-(Substitutedphenyl)isoxazol-3-yl]phenyl}-6-iodo-2-thioxo- 2,3-dihydroquinazolin-4-one Derivatives

  • Compound Description: This series of compounds represents a more complex set of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. [] They incorporate a 6-iodo substituent and a distinctive 4-[5-(substituted phenyl)isoxazol-3-yl]phenyl group at the 3-position. [] These compounds were synthesized and characterized, with a focus on their potential antibacterial and antifungal activities. []

N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide Compounds

  • Compound Description: This series represents a structurally distinct but related set of compounds. [] They feature a quinazolinone moiety linked via a thioacetamide bridge to a 5-arylidene-2-thioxothiazolidinone unit. [] The cytotoxic activity of these compounds was assessed against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. []
Overview

3-(4-ethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound belonging to the quinazolinone family. This compound features a quinazolinone core structure characterized by a thioxo group at the 2-position and an ethylphenyl group at the 3-position. Quinazolinone derivatives are notable for their diverse biological activities, making them subjects of extensive research for potential therapeutic applications, including enzyme inhibition and other biological functions .

Source and Classification

The compound has the chemical formula C18H16N2OSC_{18}H_{16}N_2OS and is classified under heterocyclic compounds due to its cyclic structure containing nitrogen and sulfur atoms. Its unique configuration allows it to interact with various biological targets, enhancing its potential as a pharmaceutical agent .

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(4-ethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves several key steps:

  1. Condensation Reaction: The initial step involves the condensation of 4-ethylbenzaldehyde with 2-aminobenzamide in the presence of a suitable catalyst. This reaction forms an imine intermediate.
  2. Cyclization: The imine undergoes cyclization to form the quinazolinone core structure.
  3. Thioxo Group Introduction: The thioxo group is introduced by treating the quinazolinone intermediate with sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide under reflux conditions .

Industrial Production Methods

In industrial settings, similar synthetic routes are optimized for large-scale production. Techniques such as continuous flow reactors may be employed to enhance reaction efficiency and yield. Purification methods often include crystallization or chromatography to achieve high-purity products .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(4-ethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be represented as follows:

  • Chemical Formula: C18H16N2OSC_{18}H_{16}N_2OS
  • Molecular Weight: Approximately 316.39 g/mol
  • Structural Features:
    • Quinazolinone core
    • Thioxo functional group
    • Ethylphenyl substitution at the 3-position

The compound's structural integrity is confirmed through various spectroscopic techniques, including infrared spectroscopy, nuclear magnetic resonance, and X-ray crystallography .

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can participate in several chemical reactions:

  1. Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
  2. Reduction: The quinazolinone core may be reduced to dihydroquinazoline derivatives using reducing agents such as sodium borohydride.
  3. Substitution Reactions: The ethylphenyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration or halogenation) when treated with appropriate reagents .
Mechanism of Action

The mechanism of action for 3-(4-ethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one primarily involves its interaction with specific enzymes or receptors within biological systems. This compound may act as an enzyme inhibitor by binding to active sites and blocking catalytic activity. Additionally, it can modulate receptor functions by acting as either an agonist or antagonist, influencing various cellular signaling pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: Detailed melting point data may vary based on purity but is generally around 200°C.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol.
  • Stability: Stable under normal conditions but sensitive to strong oxidizing agents.

Relevant data regarding vibrational spectroscopy (infrared) indicates characteristic absorption bands that confirm the presence of functional groups such as N-H and C=O bonds .

Applications

3-(4-ethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has significant potential in scientific research due to its biological activities:

  1. Enzyme Inhibition: Investigated for its ability to inhibit various enzymes, which may lead to therapeutic applications in treating diseases.
  2. Drug Development: Serves as a building block for synthesizing more complex heterocyclic compounds that have pharmaceutical relevance.
  3. Anticonvulsant Research: Some derivatives of quinazolinones have been studied for their potential use in treating epilepsy and other neurological disorders .
Introduction to Quinazolinone Derivatives in Medicinal Chemistry

Quinazolinone derivatives represent a privileged structural class in medicinal chemistry, characterized by a fused bicyclic system comprising a benzene ring and a pyrimidin-4(3H)-one moiety. The compound 3-(4-ethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one exemplifies a strategically modified derivative where the 4-ethylphenyl group at N3 and the thiocarbonyl group at C2 synergistically enhance its bioactivity profile. This section explores the scaffold’s significance, historical development, and rational design principles underpinning its functionalization.

Role of 2-Thioxo-2,3-Dihydroquinazolin-4(1H)-one Scaffold in Bioactive Compound Design

The 2-thioxo modification transforms the classical quinazolinone core into a versatile pharmacophore with enhanced electronic properties and binding capabilities. Sulfur substitution at the C2 position increases the scaffold’s hydrogen-bonding capacity and polar surface area, thereby improving interactions with biological targets such as enzymes and receptors. This modification also enhances metal-chelating properties, facilitating inhibition of metalloenzymes critical in disease pathways [6] [10].

Table 1: Biological Activities Associated with 2-Thioxo Modification in Quinazolinones

Biological ActivityTarget Enzyme/ReceptorKey MechanismExample Derivative
AnticancerTubulin PolymerizationDisruption of Microtubule Dynamics2-Thioxo-3-arylquinazolinone
AntimicrobialDNA Gyrase/Topoisomerase IVInhibition of Nucleic Acid Synthesis6,8-Diiodo-2-thioxoquinazolinone
AntiviralHIV-1 RNase H/IntegraseAllosteric Inhibition of Catalytic Sites2-Thioxo-3-(polyhalophenyl)quinazolinone
Anti-inflammatoryCyclooxygenase-2 (COX-2)Reduction of Prostaglandin Synthesis2-Thioxo-3-(4-methoxyphenyl)quinazolinone

Empirical studies confirm that the 2-thioxo group significantly boosts bioactivity. For instance, derivatives bearing this moiety exhibit >20-fold higher potency against Staphylococcus aureus compared to their oxo counterparts, attributed to improved membrane penetration and target affinity [2] [6]. In oncology, 2-thioxoquinazolinones demonstrate nanomolar IC50 values against tubulin polymerization by binding at the colchicine site, thereby inducing G2/M cell cycle arrest [7].

Historical Evolution of Substituted Quinazolinones as Privileged Pharmacophores

Quinazolinones have evolved from natural product isolations to rationally designed therapeutics. The first quinazolinone alkaloid, febrifugine, was isolated from Dichroa febrifuga in 1951 and served as an antimalarial prototype [10]. This discovery catalyzed interest in synthetic analogs, leading to the development of clinical agents like the sedative methaqualone (1951) and the antihypertensive doxazosin [10].

The late 20th century witnessed strategic modifications to enhance pharmacokinetics and target selectivity:

  • Phase 1 (1950s–1970s): Focus on simple alkyl/aryl substitutions (e.g., 2-methyl, 3-phenyl derivatives) for CNS applications.
  • Phase 2 (1980s–2000s): Introduction of heteroatoms (S, N) at C2 and N3 to diversify bioactivity (e.g., 2-thioxo for antimicrobial potency).
  • Phase 3 (2010s–Present): Hybrid pharmacophores (e.g., triazole-linked quinazolinones) and targeted substitutions (e.g., 4-ethylphenyl) for kinase/tubulin inhibition [6] [10].

Table 2: Milestones in Quinazolinone-Based Drug Development

Time PeriodKey DevelopmentRepresentative CompoundTherapeutic Application
1951First marketed quinazolinoneMethaqualoneSedative-hypnotic
1975FDA-approved α-blockersPrazosinHypertension
1990s2-Thioxo derivatives for antimicrobial use2-Thioxo-3-arylquinazolinonesBroad-spectrum antibiotics
2010sKinase inhibitors with ethylphenyl substitutionsGefitinib analogsAnticancer targeted therapy

Modern innovations leverage the scaffold’s adaptability for multi-target therapies, exemplified by dual inhibitors like Cink4T, which concurrently targets cyclin-dependent kinase 4 (CDK4) and tubulin polymerization [6].

Rationale for 4-Ethylphenyl Functionalization in Enhancing Target Selectivity

The 4-ethylphenyl group at N3 optimizes steric, electronic, and pharmacokinetic properties. Ethyl substitution balances hydrophobicity and metabolic stability, avoiding the excessive lipophilicity of bulkier aryl groups (e.g., biphenyl) that impede solubility. This moiety enhances target engagement through:

  • Hydrophobic Pocket Occupancy: The ethylphenyl group occupies deep hydrophobic cavities in enzymes like tubulin (β-subunit) and kinase ATP-binding sites, confirmed via co-crystallization studies [7] [9].
  • Metabolic Resistance: Ethyl groups undergo slower oxidative degradation than propyl/butyl chains, extending plasma half-life [5].
  • π-Stacking Capability: The phenyl ring stabilizes aromatic residues (e.g., Phe in PARP10) via edge-to-face stacking [3] [9].

In HIV-1 RNase H inhibition, derivatives with 4-ethylphenyl substituents exhibit IC50 values of 0.31 μM – a 10-fold improvement over unsubstituted analogs – due to optimized van der Waals contacts with His539 and Asp549 [5]. Similarly, in anticancer scaffolds, 3-(4-ethylphenyl)-2-thioxoquinazolinones inhibit tubulin assembly at IC50 = 0.26 μM by penetrating the colchicine-binding pocket, whereas smaller groups (methyl) or larger (naphthyl) reduce potency by >50% [7].

Table 3: Impact of N3-Substituents on Quinazolinone Bioactivity

N3-SubstituentTargetIC50 (μM)Selectivity Index* (vs. Normal Cells)Key Interactions
4-EthylphenylTubulin Polymerization0.26>38Hydrophobic contact with β-tubulin Leu248
PhenylTubulin Polymerization1.8412Weak van der Waals forces
4-tert-ButylphenylHIV-1 RNase H0.64N/ASteric clash with Asp549
4-TrifluoromethylphenylEGFR Kinase0.178π-Stacking with Phe723

*Selectivity index = IC50(normal cells)/IC50(cancer cells)

The ethyl group’s linear conformation also minimizes off-target binding, improving selectivity for cancer cells (selectivity index >38) over normal fibroblasts [7] [9].

Properties

CAS Number

380427-11-2

Product Name

3-(4-ethylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

IUPAC Name

3-(4-ethylphenyl)-2-sulfanylidene-1H-quinazolin-4-one

Molecular Formula

C16H14N2OS

Molecular Weight

282.36

InChI

InChI=1S/C16H14N2OS/c1-2-11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)17-16(18)20/h3-10H,2H2,1H3,(H,17,20)

InChI Key

QYGZNFDKZNPDRS-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.